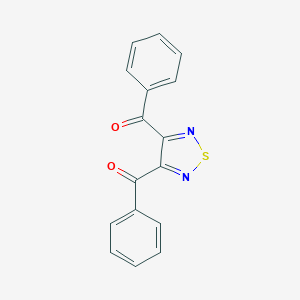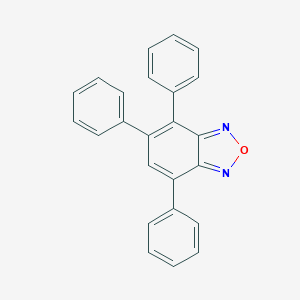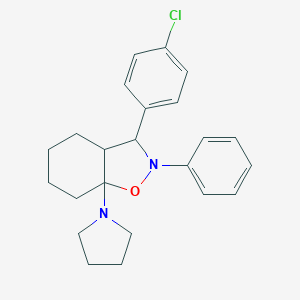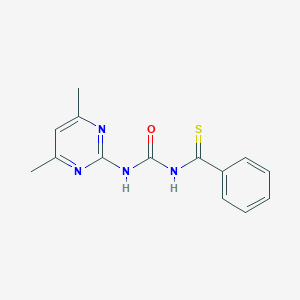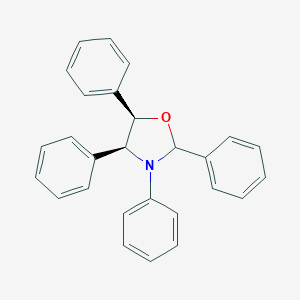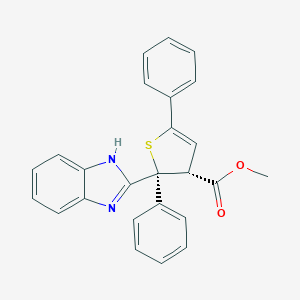
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine, also known as BTTAA, is a compound that has gained attention in recent years due to its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and facilitating catalytic reactions. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. In vitro studies have shown that N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine can inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has also been shown to have anti-inflammatory properties, which may have implications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine in lab experiments is its high stability and solubility in various solvents. N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is also relatively easy to synthesize, making it accessible for scientific research purposes. However, one of the limitations of using N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is its high cost compared to other ligands and chelating agents.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. One potential area of research is the optimization of the synthesis method to increase the yield and reduce the cost of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. Another area of research is the investigation of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine as an anti-cancer agent, including in vivo studies to evaluate its efficacy and potential side effects. Additionally, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine could be explored for its potential in other biomedical applications, such as drug delivery systems or tissue engineering. Further research is also needed to fully understand the mechanism of action of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine and its potential applications in catalysis and material science.
In conclusion, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine is a compound with unique properties and potential applications in various scientific research fields. Its high stability, biocompatibility, and potential as an anti-cancer agent make it a promising candidate for further investigation. Future research on N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine could lead to the development of new materials, catalysts, and biomedical applications.
Métodos De Síntesis
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine can be synthesized through a multistep process starting with the reaction of tert-butyl mercaptan with 2-chloroacetyl chloride to form 3-tert-butyl-2-oxido-1,2,3-oxathiazolidine. This intermediate is then reacted with benzylamine to form N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine. The synthesis method has been optimized to increase the yield of N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine, making it more accessible for scientific research purposes.
Aplicaciones Científicas De Investigación
N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been found to have potential applications in various scientific research fields, including catalysis, material science, and biomedical research. In catalysis, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been used as a ligand to form metal complexes that exhibit high catalytic activity in various reactions. In material science, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, N-benzyl-N-(3-tert-butyl-2-oxido-1,2,3-oxathiazolidin-5-ylidene)amine has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C13H18N2O2S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
N-benzyl-3-tert-butyl-2-oxooxathiazolidin-5-imine |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)15-10-12(17-18(15)16)14-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
WBNQKKRKDNBYCN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC(=NCC2=CC=CC=C2)OS1=O |
SMILES canónico |
CC(C)(C)N1CC(=NCC2=CC=CC=C2)OS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




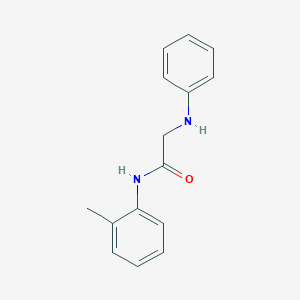
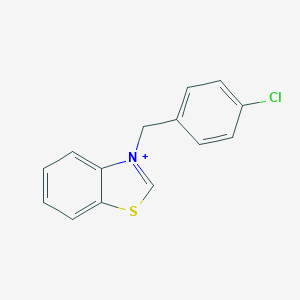

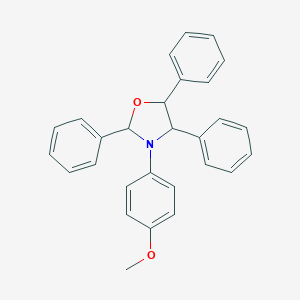
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)

